Benzenesulfonic acid, 3-chloro-4-methyl-

Description

Significance of Substituted Arylsulfonic Acids in Organic Synthesis

Substituted arylsulfonic acids are a cornerstone of organic synthesis, valued for their strong acidic nature and versatility as chemical intermediates. numberanalytics.comontosight.ai The sulfonic acid group (-SO₃H) is highly polar and electron-withdrawing, which significantly influences the reactivity of the aromatic ring. fiveable.me

These compounds are widely employed as catalysts in various organic reactions, including esterification and hydrolysis. ontosight.ai Their organic nature often renders them more soluble in organic solvents compared to inorganic acids, facilitating homogeneous catalysis. Arylsulfonic acids are also crucial intermediates in the production of dyes, pharmaceuticals, and detergents. numberanalytics.comontosight.aiontosight.ai For instance, they are used in the synthesis of azo dyes and as surfactants in cleaning products. ontosight.aicapitalresin.com

Furthermore, the sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides, which are precursors to sulfonamides and sulfonate esters—classes of compounds with significant pharmaceutical and industrial applications. pageplace.deorganic-chemistry.org The ability to introduce and subsequently modify the sulfonic acid group makes arylsulfonic acids valuable tools for constructing complex organic molecules. wikipedia.org

Overview of the Chemical Structure and its Strategic Substituent Effects

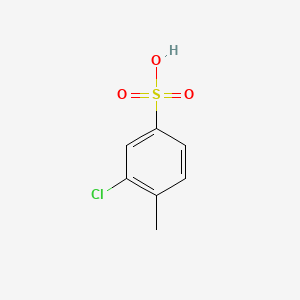

The chemical behavior of Benzenesulfonic acid, 3-chloro-4-methyl- is dictated by the interplay of its three substituents on the benzene (B151609) ring. Substituents on a benzene ring affect both the reactivity of the ring and the orientation of subsequent electrophilic substitution reactions. uomustansiriyah.edu.iq

Sulfonic Acid Group (-SO₃H): This is a strongly deactivating, meta-directing group. msu.edu Its powerful electron-withdrawing nature reduces the electron density of the benzene ring, making it less reactive towards electrophiles. vedantu.com

Chlorine Atom (-Cl): Chlorine is a deactivating but ortho-, para-directing substituent. uomustansiriyah.edu.iq This is due to the competing effects of its electronegativity (inductive withdrawal) and the ability of its lone pairs to participate in resonance (resonance donation).

Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-directing group. msu.edu It donates electron density to the ring through an inductive effect and hyperconjugation, thereby increasing the ring's reactivity.

The combination of these groups on the same ring leads to complex reactivity patterns. The activating methyl group and the directing effects of both the methyl and chloro groups will compete with the deactivating and meta-directing influence of the sulfonic acid group. The outcome of further substitution reactions on this molecule will therefore be highly dependent on the specific reaction conditions and the nature of the incoming electrophile.

Historical Context of Synthesis and Early Industrial Utility

The synthesis of arylsulfonic acids dates back to the 19th century with the development of sulfonation reactions, where an aromatic compound is treated with a sulfonating agent like sulfur trioxide. wikipedia.org The production of Benzenesulfonic acid, 3-chloro-4-methyl- is typically achieved through the sulfonation of 2-chlorotoluene. In this electrophilic aromatic substitution reaction, the incoming sulfo group is directed to the position para to the activating methyl group.

Historically, arylsulfonic acids have been pivotal in the dye industry. capitalresin.com The incorporation of a sulfonic acid group into a large organic molecule imparts water solubility, a crucial property for applying dyes to textiles. fiveable.me While specific early industrial applications of Benzenesulfonic acid, 3-chloro-4-methyl- are not extensively documented, it likely served as an intermediate in the synthesis of specialized dyes and pigments. For example, a related compound, 3-amino-6-chlorotoluene-4-sulfonic acid, is a known intermediate for red organic pigments. google.com

Furthermore, the conversion of such sulfonic acids to their corresponding sulfonyl chlorides provides a gateway to a wide range of derivatives, including sulfonamides and sulfonate esters, which have found use in pharmaceuticals and other industrial products. pageplace.de

Data Tables

Table 1: Properties of Benzenesulfonic acid, 3-chloro-4-methyl-

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇ClO₃S |

Source: PubChemLite uni.lu

Table 2: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -SO₃H | Deactivating | Meta |

| -Cl | Deactivating | Ortho, Para |

Sources: MSU chemistry, Chemistry LibreTexts msu.edulibretexts.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMIEBBZKWZYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059168 | |

| Record name | 2-Chlorotoluene-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-34-0 | |

| Record name | 3-Chloro-4-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3-chloro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorotoluene-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorotoluene-4-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzenesulfonic Acid, 3 Chloro 4 Methyl and Its Direct Precursors

Electrophilic Sulfonation Pathways of Chlorotoluene Derivatives

A primary route to benzenesulfonic acid, 3-chloro-4-methyl- involves the direct sulfonation of 4-chlorotoluene. This process is a classic example of an electrophilic aromatic substitution reaction.

Mechanistic Considerations of Sulfonation Reactions

The sulfonation of aromatic compounds is a reversible reaction that involves the attack of an electrophile on the benzene (B151609) ring. wikipedia.org The actual electrophile in sulfonation is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, which is generated from concentrated sulfuric acid. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds in two main steps:

Formation of the sigma complex: The aromatic ring's π-electron system attacks the electrophilic sulfur atom of SO₃, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.eduyoutube.com This step is the rate-determining step of the reaction. msu.edu

Deprotonation: A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.comyoutube.com

Regioselectivity and Isomer Control in Sulfonation Processes

When sulfonating a substituted benzene ring, such as 4-chlorotoluene, the directing effects of the existing substituents play a crucial role in determining the position of the incoming sulfonic acid group. The methyl group (-CH₃) is an activating group and an ortho, para-director, while the chloro group (-Cl) is a deactivating group but also an ortho, para-director.

In the case of 4-chlorotoluene, the para position is already occupied by the chloro group. Therefore, sulfonation will be directed to the positions ortho to the activating methyl group, which are positions 2 and 6, and the position ortho to the deactivating chloro group, which is position 3. The sulfonic acid group will preferentially add to the position that is most activated and least sterically hindered. The methyl group's activating effect generally outweighs the deactivating effect of the chlorine atom. However, steric hindrance from the methyl group can influence the final isomer distribution. quora.com To obtain benzenesulfonic acid, 3-chloro-4-methyl-, the starting material would be 2-chlorotoluene. In this case, the methyl group directs to positions 4 and 6, and the chloro group directs to positions 3 and 5. The desired product is formed by sulfonation at the 4-position.

Controlling the reaction conditions, such as temperature and the concentration of the sulfonating agent, is essential for maximizing the yield of the desired isomer. quora.com

Halogenation of Methylbenzenesulfonic Acids

An alternative synthetic approach involves the chlorination of a pre-existing methylbenzenesulfonic acid, such as p-toluenesulfonic acid.

Chlorination Reaction Mechanisms and Positional Selectivity

The chlorination of an activated aromatic ring like p-toluenesulfonic acid is also an electrophilic aromatic substitution reaction. The sulfonic acid group is a deactivating group and a meta-director. The methyl group, as mentioned, is an activating ortho, para-director. Therefore, the incoming chlorine atom will be directed to the positions ortho to the methyl group. In the case of p-toluenesulfonic acid, this would be the 2-position. To obtain the 3-chloro isomer, one would need to start with m-toluenesulfonic acid.

The reaction typically involves the use of a chlorinating agent, such as chlorine gas (Cl₂), in the presence of a catalyst. mdpi.com

Catalytic Roles in Halogenation: Lewis Acid Mediation

Lewis acids are often employed as catalysts in halogenation reactions. mdpi.com Common Lewis acid catalysts include iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃). mdpi.com The role of the Lewis acid is to polarize the halogen-halogen bond, making the terminal halogen atom more electrophilic and thus a more potent attacking species for the aromatic ring. masterorganicchemistry.com

Synthesis via 3-Chloro-4-methylbenzenesulfonyl Chloride and Subsequent Transformations

Benzenesulfonic acid, 3-chloro-4-methyl- can also be prepared from its corresponding sulfonyl chloride, 3-chloro-4-methylbenzenesulfonyl chloride. This intermediate can be synthesized by the chlorosulfonation of toluene (B28343), which can favor the formation of the ortho-sulfonyl chloride under certain conditions. stackexchange.com

The subsequent transformation of the sulfonyl chloride to the sulfonic acid is typically achieved through hydrolysis. orgsyn.org This reaction involves the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The hydrolysis of arenesulfonyl chlorides can proceed through different mechanisms depending on the reaction conditions and the nature of the substituents on the aromatic ring. researchgate.net

| Starting Material | Reagents | Key Transformation | Product |

| 4-Chlorotoluene | Concentrated H₂SO₄/SO₃ | Electrophilic Sulfonation | Benzenesulfonic acid, 2-chloro-4-methyl- |

| p-Toluenesulfonic acid | Cl₂, Lewis Acid (e.g., FeCl₃) | Electrophilic Chlorination | Benzenesulfonic acid, 2-chloro-4-methyl- |

| 3-Chloro-4-methylbenzenesulfonyl chloride | H₂O | Hydrolysis | Benzenesulfonic acid, 3-chloro-4-methyl- |

| Toluene | 1. H₂SO₄/SO₃ 2. Cl₂ | Sulfonation followed by Chlorination | Benzenesulfonic acid, 3-chloro-4-methyl- and other isomers |

Preparation of Sulfonyl Chloride Precursors

The direct precursor to 3-chloro-4-methyl-benzenesulfonic acid is 3-chloro-4-methylbenzenesulfonyl chloride. A common and effective method for its preparation is the direct chlorination of 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride). google.comchemicalbook.comchemdad.com

This electrophilic aromatic substitution reaction is typically catalyzed to ensure high yield and selectivity. A detailed example of this process involves melting 4-methylbenzenesulfonyl chloride and treating it with elemental chlorine. google.com The reaction is facilitated by the addition of catalysts such as iron(III) chloride and iodine. The temperature is maintained between 75°C and 80°C until gas chromatography analysis confirms the completion of the chlorination. google.com This method can achieve a theoretical yield of approximately 100% with a purity of 97% or higher. google.com The primary impurities consist of small quantities of the unreacted starting material and dichloro compounds. google.com

An alternative route begins with the sulfonation of toluene using anhydrous sulfuric acid, which is then followed by chlorination with gaseous chlorine to yield the target sulfonic acid. chemicalbook.com General methods for preparing benzenesulfonyl chlorides also include reacting a benzenesulfonic acid or its salt with agents like phosphorus pentachloride or chlorosulfonic acid. orgsyn.org

Table 1: Reaction Parameters for the Synthesis of 3-chloro-4-methylbenzenesulfonyl chloride

| Parameter | Value/Condition | Source |

| Starting Material | 4-methylbenzenesulfonyl chloride | google.com |

| Reagent | Elemental Chlorine (Cl₂) | google.com |

| Catalysts | Iron(III) chloride (FeCl₃), Iodine (I₂) | google.com |

| Temperature | 75°C - 80°C | google.com |

| Monitoring | Gas Chromatography (GC) | google.com |

| Purity | ≥97% | google.com |

| Yield | ~100% of theory | google.com |

Hydrolytic Conversion of Sulfonyl Chlorides to Sulfonic Acids

The conversion of the 3-chloro-4-methylbenzenesulfonyl chloride intermediate into the final product, 3-chloro-4-methyl-benzenesulfonic acid, is achieved through hydrolysis. Sulfonyl chlorides are generally sensitive to moisture and react with water to form the corresponding sulfonic acid and hydrochloric acid. orgsyn.org

This conversion can be performed by treating the sulfonyl chloride with water, often with heating to ensure the reaction proceeds to completion. For instance, a general procedure involves pouring the reaction mixture containing the sulfonyl chloride into ice water and then heating the resulting mixture. google.com This process effectively hydrolyzes the sulfonyl chloride functional group to a sulfonic acid group. The mechanism of arenesulfonyl chloride hydrolysis can be complex, potentially involving different pathways and intermediates depending on the specific reaction conditions and substrate. researchgate.net Care must be taken during the workup of sulfonyl chloride synthesis to avoid premature hydrolysis, which would decrease the yield of the intermediate. orgsyn.org

Optimization and Scale-Up of Synthetic Processes

The efficiency, yield, and environmental impact of synthesizing 3-chloro-4-methyl-benzenesulfonic acid can be significantly improved by optimizing reaction conditions and developing more sustainable routes.

Reaction Condition Parameters for Enhanced Yield and Purity

Optimizing the synthesis of benzenesulfonic acids and their precursors involves careful control over several key parameters.

Temperature: In the chlorination of 4-methylbenzenesulfonyl chloride, maintaining the temperature between 75°C and 80°C is crucial for achieving high conversion and minimizing side reactions. google.com For sulfonation reactions, the temperature can influence isomer distribution and the rate of reaction. quora.com

Catalysts: The use of iron(III) chloride and iodine in the chlorination step is vital for activating the aromatic ring towards electrophilic attack by chlorine. google.com

Reagent Stoichiometry: During sulfonation, the ratio of the sulfonating agent (e.g., chlorosulfonic acid) to the aromatic substrate is critical. Using a significant excess of the sulfonating agent can help drive the reaction to completion and increase the yield of the desired sulfonyl chloride, minimizing the formation of by-products like diaryl sulfones. orgsyn.orggoogle.com

Reaction Time: Sufficient reaction time is necessary to ensure complete conversion. In the chlorination of p-toluenesulfonyl chloride, the reaction is monitored by GC analysis to determine the endpoint. google.com

Purification: After the reaction, the crude 3-chloro-4-methylbenzenesulfonyl chloride can be purified by washing or distillation to remove residual chlorine, HCl, and any remaining starting material or by-products. google.com

Table 2: Key Optimization Parameters and Their Effects

| Parameter | Process | Effect of Optimization | Source |

| Temperature Control | Chlorination/Sulfonation | Controls reaction rate and selectivity, minimizes by-products. | google.comquora.com |

| Catalyst Selection | Chlorination | Increases reaction rate and yield. | google.com |

| Reagent Ratio | Sulfonation | Excess sulfonating agent can reduce sulfone by-product formation. | orgsyn.org |

| Purification Method | Sulfonyl Chloride Prep. | Washing/distillation improves final product purity. | google.com |

Development of Efficient and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. For the synthesis of substituted benzenesulfonic acids, several strategies can be employed to enhance sustainability.

One approach involves the use of more environmentally friendly sulfonating agents. While oleum (B3057394) and chlorosulfonic acid are effective, they generate significant acidic waste. Research into solid acid catalysts or milder sulfonating systems aims to reduce this environmental burden. researchgate.net

Process intensification, such as the use of microreactors, offers significant advantages for highly exothermic reactions like sulfonation. Microchannel reactors provide superior heat and mass transfer, allowing for better temperature control, increased reaction efficiency, and enhanced safety, which are all critical for scale-up. mdpi.com This technology can lead to greener and more efficient synthesis of sulfonated compounds. mdpi.com

Chemical Transformations and Reaction Mechanisms of Benzenesulfonic Acid, 3 Chloro 4 Methyl

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of 3-chloro-4-methylbenzenesulfonic acid, the outcome of such reactions is dictated by the directing effects of the three substituents already present on the ring.

The position of an incoming electrophile is directed by the existing substituents on the benzene (B151609) ring. Each group exerts its own influence, which can be either activating or deactivating towards the reaction rate, and directs the substitution to specific positions (ortho, meta, or para).

Chloro Group (-Cl): The chlorine atom is an ortho-, para-directing group. vaia.com It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect, but its lone pairs can be donated through resonance, directing incoming electrophiles to the ortho and para positions. vaia.com

Methyl Group (-CH₃): The methyl group is an electron-donating group through induction and hyperconjugation. This makes it an activating group, increasing the rate of electrophilic substitution compared to benzene. It is an ortho-, para-director. libretexts.orgsavemyexams.com

Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a strong electron-withdrawing group. numberanalytics.com Consequently, it is a deactivating group and directs incoming electrophiles to the meta position. numberanalytics.comvaia.com

The following table summarizes the characteristics of each substituent:

Table 1: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Type | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -Cl (Chloro) | Halogen | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | Alkyl | Activating | Ortho, Para |

| -SO₃H (Sulfonic Acid) | Sulfo | Deactivating | Meta |

The substitution pattern on 3-chloro-4-methylbenzenesulfonic acid results from the cumulative and competitive effects of the three substituents. The positions on the ring (numbered C1 to C6, starting from the carbon bearing the sulfonic acid group) have varying levels of activation or deactivation.

C1: Bears the -SO₃H group.

C2: Ortho to -SO₃H, meta to -Cl, and meta to -CH₃. This position is strongly deactivated.

C3: Bears the -Cl group.

C4: Bears the -CH₃ group.

C5: Ortho to -CH₃, meta to -SO₃H, and ortho to -Cl. The ortho-, para-directing methyl and chloro groups direct to this position, while the sulfonic acid group directs meta to it. The activating effect of the methyl group likely makes this the most favorable position for electrophilic attack, despite some steric hindrance from the adjacent methyl group.

C6: Ortho to -SO₃H and meta to -CH₃ and -Cl. This position is also strongly deactivated.

Considering these effects, electrophilic substitution is most likely to occur at the C5 position. For instance, nitration of the parent compound would be expected to yield 3-chloro-4-methyl-5-nitrobenzenesulfonic acid. nih.gov

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 3-chloro-4-methyl-5-nitrobenzenesulfonic acid |

| Halogenation | Br⁺, Cl⁺ | 5-bromo-3-chloro-4-methylbenzenesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | Reaction unlikely due to strong deactivation by -SO₃H |

| Friedel-Crafts Acylation | RC=O⁺ | Reaction unlikely due to strong deactivation by -SO₃H |

Nucleophilic Substitution Reactions Involving the Chlorine Atom

Aryl halides are generally unreactive towards nucleophilic substitution. However, the reaction can proceed if the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org

In 3-chloro-4-methylbenzenesulfonic acid, the sulfonic acid group is a strong electron-withdrawing group, which can activate the ring for nucleophilic aromatic substitution (SNAr). The -SO₃H group, being ortho to the chlorine atom, can help stabilize the negative charge of the intermediate formed during the reaction. The methyl group, being electron-donating, has a slight deactivating effect on this reaction.

The scope of this reaction includes strong nucleophiles such as hydroxide (B78521) ions, alkoxides, and amines. The reaction typically requires forcing conditions, such as high temperatures. The limitations include the use of weak nucleophiles, which will not react, and the possibility of side reactions under harsh conditions.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Addition Step: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the ortho-sulfonic acid group. This delocalization is crucial for stabilizing the intermediate and allowing the reaction to proceed.

Elimination Step: The leaving group (chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org

Reactivity of the Sulfonic Acid Functional Group

The sulfonic acid group itself can participate in several characteristic reactions. numberanalytics.com

Desulfonation: This is the reverse of the sulfonation reaction. wikipedia.org Heating aromatic sulfonic acids with dilute acid or superheated steam removes the -SO₃H group and replaces it with a hydrogen atom. wikipedia.orgdoubtnut.comlibretexts.org For example, treating 3-chloro-4-methylbenzenesulfonic acid with superheated steam would likely yield 2-chlorotoluene. doubtnut.com This reversibility makes the sulfo group useful as a protecting or directing group in organic synthesis. wikipedia.org

Nucleophilic Displacement (Ipso Substitution): While the C-S bond is strong, the sulfonic acid group can act as a leaving group in ipso-substitution reactions, particularly on electron-deficient rings. wikipedia.org Strong nucleophiles can displace the sulfonate group. For example, the historical production of phenol (B47542) involved the fusion of sodium benzenesulfonate (B1194179) with sodium hydroxide at high temperatures. wikipedia.orgwikipedia.org More recent studies have shown that the sulfonic acid group in electron-deficient systems can be displaced by amines or active methylene (B1212753) compounds under milder conditions. nih.gov

Formation of Derivatives: Like carboxylic acids, sulfonic acids can be converted into various derivatives. Reaction with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid into the corresponding sulfonyl chloride (e.g., 3-chloro-4-methylbenzenesulfonyl chloride). wikipedia.org These sulfonyl chlorides are versatile intermediates for the synthesis of sulfonamides (by reaction with ammonia (B1221849) or amines) and sulfonate esters (by reaction with alcohols). wikipedia.org The formation of 3-chloro-4-methylbenzenesulfonic anhydride (B1165640) has also been noted.

Table 3: Summary of Reactions Involving the Sulfonic Acid Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Desulfonation | Dilute H₂SO₄ (aq), heat; or Superheated Steam | Arene (2-chlorotoluene) |

| Nucleophilic Displacement | Fused NaOH, heat | Phenol derivative |

| Sulfonyl Chloride Formation | PCl₅ or SOCl₂ | Sulfonyl chloride |

| Sulfonamide Formation (from sulfonyl chloride) | NH₃ or RNH₂ | Sulfonamide |

| Sulfonate Ester Formation (from sulfonyl chloride) | ROH | Sulfonate ester |

Formation of Sulfonic Esters and Amides

The sulfonic acid group is the primary site for derivatization, readily converting into sulfonyl chlorides, which are pivotal precursors for esters and amides. orgsyn.org The transformation of 3-chloro-4-methylbenzenesulfonic acid into its sulfonyl chloride, 3-chloro-4-methylbenzenesulfonyl chloride, is typically achieved using standard chlorinating agents like thionyl chloride or phosphorus pentachloride. orgsyn.org

This activated intermediate, 3-chloro-4-methylbenzenesulfonyl chloride, readily undergoes nucleophilic substitution with alcohols and amines to yield the corresponding sulfonic esters and sulfonamides. orgsyn.orgnih.gov These reactions are fundamental in the synthesis of a wide array of organic compounds, including pharmaceuticals and dyes. ontosight.ai

Reaction with Alcohols (Esterification): In the presence of a base, 3-chloro-4-methylbenzenesulfonyl chloride reacts with various alcohols (R-OH) to form 3-chloro-4-methylbenzenesulfonate esters. The base neutralizes the HCl generated during the reaction, driving it to completion.

Reaction with Amines (Amide Formation): Similarly, reaction with primary or secondary amines (R-NH₂ or R₂NH) affords the corresponding N-substituted 3-chloro-4-methylbenzenesulfonamides. nih.gov The reactivity of the amine and the steric hindrance around the nitrogen atom influence the reaction rate and yield.

| Reactant Class | Reagent Example | Product Type | General Reaction Conditions |

| Alcohols | Ethanol | Ethyl 3-chloro-4-methylbenzenesulfonate | Base (e.g., pyridine), inert solvent |

| Primary Amines | Aniline | N-Phenyl-3-chloro-4-methylbenzenesulfonamide | Inert solvent, often with a base |

| Secondary Amines | Diethylamine | N,N-Diethyl-3-chloro-4-methylbenzenesulfonamide | Inert solvent, often with a base |

Salt Formation and its Influence on Reactivity Profiles

As a strong acid, 3-chloro-4-methylbenzenesulfonic acid readily forms salts with bases. This salt formation can significantly alter the compound's physical properties, such as solubility, and can influence its reactivity in subsequent chemical transformations. For instance, the formation of salts with amines has been shown to enhance thermal stability compared to the parent acid. nih.gov

The anionic sulfonate group in the salt form is a poor leaving group, which deactivates the aromatic ring towards electrophilic substitution compared to the free sulfonic acid. However, the salt form can be advantageous in reactions where the acidic proton might interfere with reagents or catalyze unwanted side reactions. The choice between using the free acid or its salt is therefore a critical consideration in synthetic planning.

Functionalization of the Methyl Side Chain

The methyl group on the aromatic ring of 3-chloro-4-methylbenzenesulfonic acid and its derivatives presents another site for chemical modification. nih.gov This functionalization can proceed through different mechanisms, primarily radical and ionic pathways, allowing for the introduction of a variety of functional groups.

Radical and Ionic Reactions at the Methyl Group

Radical Reactions: Under free-radical conditions, such as in the presence of UV light, the methyl group can undergo halogenation. libretexts.org For example, the reaction with chlorine gas under UV irradiation leads to the substitution of hydrogen atoms on the methyl group with chlorine, forming (chloromethyl), (dichloromethyl), and ultimately (trichloromethyl) derivatives. libretexts.org This free-radical chain reaction is initiated by the homolytic cleavage of the chlorine molecule. libretexts.org

Ionic Reactions: The methyl group can also be a target for oxidation reactions, which typically proceed through ionic mechanisms. Strong oxidizing agents can convert the methyl group into a carboxyl group, yielding 2-chloro-4-sulfobenzoic acid. This transformation highlights the ability to convert the alkyl side chain into a different functional group, further expanding the synthetic utility of the parent molecule. chemicalbook.com

| Reaction Type | Reagents | Product Functional Group | Key Conditions |

| Radical Halogenation | Cl₂, UV light | -CH₂Cl, -CHCl₂, -CCl₃ | Photochemical initiation |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) | -COOH | Typically harsh conditions (heat, strong acid/base) |

Comparative Reactivity Studies with Isomeric and Analogous Benzenesulfonic Acids

The reactivity of 3-chloro-4-methylbenzenesulfonic acid is influenced by the electronic effects and positions of its substituents. Comparing its reactivity to its isomers, such as 4-chloro-3-methylbenzenesulfonic acid or 2-chloro-4-methylbenzenesulfonic acid, reveals important structure-activity relationships.

A change in the position of a single substituent can significantly impact the binding thermodynamics and biological activity of resulting derivatives, as seen in studies of analogous substituted compounds. magtech.com.cn While specific comparative kinetic studies on 3-chloro-4-methylbenzenesulfonic acid are not abundant in the provided search results, the principles of physical organic chemistry suggest that its reactivity profile will be distinct from its isomers due to the unique electronic and steric environment of the reaction centers. For example, the acidity of the sulfonic acid group and the nucleophilicity of the corresponding sulfonate salt will be subtly different between the isomers, which can affect reaction rates in processes like esterification or amidation.

Derivatives of Benzenesulfonic Acid, 3 Chloro 4 Methyl and Their Synthetic Explorations

Synthesis of Novel Heterocyclic Derivatives

The incorporation of heterocyclic motifs is a cornerstone of modern medicinal chemistry and materials science. The derivatization of 3-chloro-4-methylbenzenesulfonic acid into various heterocyclic systems opens avenues to new chemical entities with potentially unique properties.

Construction of Pyrazole-Containing Benzenesulfonic Acid Analogs

The pyrazole (B372694) ring is a privileged scaffold in drug discovery. The synthesis of pyrazole-containing analogs of 3-chloro-4-methylbenzenesulfonic acid can be achieved through several established synthetic routes. A primary method involves the reaction of the corresponding sulfonyl chloride with hydrazine (B178648) or its derivatives.

One notable example is the formation of 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid. This demonstrates the successful linkage of the benzenesulfonic acid core to a pyrazolone (B3327878) ring system. The general synthetic strategy often involves the initial conversion of 3-chloro-4-methylbenzenesulfonic acid to its more reactive sulfonyl chloride. This intermediate, 3-chloro-4-methylbenzenesulfonyl chloride, can then react with hydrazine hydrate (B1144303) to form a sulfonyl hydrazide. mdpi.com Subsequent condensation of this sulfonyl hydrazide with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, leads to the formation of the pyrazole ring through intramolecular cyclization and dehydration. mdpi.comnih.gov

Variations of this approach allow for the introduction of diverse substituents on the pyrazole ring by employing different diketone starting materials. mdpi.com The general reaction scheme is presented below:

Scheme 1: General Synthesis of Pyrazole-Containing Benzenesulfonic Acid Analogs

Activation of the Sulfonic Acid: 3-chloro-4-methylbenzenesulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield 3-chloro-4-methylbenzenesulfonyl chloride. orgsyn.org

Formation of Sulfonyl Hydrazide: The resulting sulfonyl chloride is reacted with hydrazine hydrate (N₂H₄·H₂O) to form 3-chloro-4-methylbenzenesulfonyl hydrazide. google.com

Cyclocondensation with a 1,3-Dicarbonyl Compound: The sulfonyl hydrazide is then condensed with a β-dicarbonyl compound (e.g., acetylacetone (B45752) or ethyl acetoacetate) in the presence of an acid or base catalyst to construct the pyrazole ring. mdpi.com

| Reactant 1 | Reactant 2 | Product |

| 3-chloro-4-methylbenzenesulfonyl hydrazide | Ethyl acetoacetate | 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid derivative |

| 3-chloro-4-methylbenzenesulfonyl hydrazide | Acetylacetone | 3-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonic acid derivative |

Routes to Sulfonamide Derivatives

The synthesis of sulfonamides is one of the most common and well-established derivatizations of benzenesulfonic acids. ekb.eg The reaction of 3-chloro-4-methylbenzenesulfonyl chloride with a wide range of primary and secondary amines provides a straightforward and efficient route to a diverse library of sulfonamides. ijarsct.co.inlibretexts.org This reaction, often referred to as sulfonylation, is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net

The general reaction is as follows:

ClC₆H₃(CH₃)SO₂Cl + R¹R²NH → ClC₆H₃(CH₃)SO₂NR¹R² + HCl

The versatility of this reaction allows for the incorporation of a vast array of functional groups and structural motifs by simply varying the amine component. This includes aliphatic, aromatic, and heterocyclic amines. rsc.org The reaction conditions can often be optimized for high yields, with some syntheses being performed under microwave irradiation to accelerate the reaction rate. rsc.org

Below is a table illustrating the synthesis of various sulfonamide derivatives from 3-chloro-4-methylbenzenesulfonyl chloride:

| Amine | Base | Product |

| Aniline | Pyridine | N-phenyl-3-chloro-4-methylbenzenesulfonamide |

| Piperidine | Triethylamine | 1-[(3-chloro-4-methylphenyl)sulfonyl]piperidine |

| 2-Aminopyridine | Pyridine | N-(pyridin-2-yl)-3-chloro-4-methylbenzenesulfonamide |

| Methylamine | Sodium Hydroxide (B78521) | N,4-dimethyl-3-chlorobenzenesulfonamide |

Cyclocondensation and Annulation Reactions

Beyond the direct formation of sulfonamides and pyrazoles, the derivatives of 3-chloro-4-methylbenzenesulfonic acid can serve as precursors in more complex cyclocondensation and annulation reactions to build fused heterocyclic systems. For instance, a sulfonamide derivative bearing a reactive functional group, such as an amino or carboxyl group, ortho to the sulfonamide linkage can undergo intramolecular cyclization to form a variety of fused ring systems.

Annulation reactions, such as the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, could potentially be employed using a derivative of 3-chloro-4-methylbenzenesulfonic acid that contains a suitable Michael acceptor and an enolate precursor. researchgate.net Another example is the [3+2] annulation reaction, which is a powerful tool for the construction of five-membered rings. chim.itrsc.org A derivative of 3-chloro-4-methylbenzenesulfonic acid could be designed to participate as either the three-atom or two-atom component in such a reaction.

Design and Preparation of Functionalized Analogs

The strategic functionalization of the 3-chloro-4-methylbenzenesulfonic acid core is crucial for fine-tuning its chemical and physical properties. This can be achieved through the introduction of diverse substituents or by employing multi-step synthetic strategies to construct more complex molecular architectures.

Strategic Introduction of Diverse Substituents

The introduction of diverse substituents onto the 3-chloro-4-methylbenzenesulfonic acid scaffold can be accomplished through several strategies. The most direct approach involves the derivatization of the sulfonyl chloride group, as discussed in the synthesis of sulfonamides. This allows for the incorporation of a virtually limitless array of substituents via the corresponding amine.

Further functionalization of the aromatic ring is more challenging due to the existing substitution pattern. However, the methyl group could potentially be a handle for further reactions. For example, radical bromination of the methyl group using N-bromosuccinimide (NBS) could introduce a bromine atom, which can then be displaced by various nucleophiles to introduce new functional groups.

Additionally, the chloro substituent on the aromatic ring could potentially be displaced via nucleophilic aromatic substitution, although this would likely require harsh reaction conditions or the presence of strongly electron-withdrawing groups. A more feasible approach might involve transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom.

Multi-Step Synthetic Strategies for Complex Molecular Architectures

The development of complex molecular architectures from 3-chloro-4-methylbenzenesulfonic acid necessitates multi-step synthetic sequences. escholarship.org These strategies often involve the sequential application of the reactions discussed in the previous sections. For example, a sulfonamide derivative could be synthesized and then a substituent on the amine portion could be further elaborated.

A hypothetical multi-step synthesis could involve the following steps:

Sulfonamide Formation: Reaction of 3-chloro-4-methylbenzenesulfonyl chloride with an amino alcohol to form a hydroxy-functionalized sulfonamide.

Esterification or Etherification: The hydroxyl group of the sulfonamide could then be esterified with a carboxylic acid or etherified with an alkyl halide to introduce a new functional group.

Cyclization: If the newly introduced functional group contains a suitable reactive site, an intramolecular cyclization could be performed to create a macrocyclic or other complex ring system.

These multi-step approaches allow for the systematic construction of complex molecules with precise control over their three-dimensional structure and functionality. numberanalytics.com The initial benzenesulfonic acid core serves as a versatile anchor point for the elaboration of these more intricate molecular designs. researchgate.netmdpi.com

Structure-Reactivity and Structure-Property Relationship Studies in Derivative Systems

The exploration of derivatives originating from benzenesulfonic acid, 3-chloro-4-methyl- offers a compelling case study in the fields of medicinal chemistry and material science. Understanding the intricate connections between the molecular architecture of these derivatives and their subsequent reactivity and properties is paramount for the rational design of novel compounds with tailored functionalities. This section delves into the nuanced structure-reactivity and structure-property relationships that have been elucidated through various synthetic and analytical endeavors.

Influence of Structural Modifications on Biological Activity

A significant area of investigation for derivatives of 3-chloro-4-methylbenzenesulfonic acid has been in the development of therapeutic agents. Research has demonstrated that even subtle changes to the molecular structure can lead to profound differences in biological activity. A notable example is found in a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which have been synthesized and evaluated for their pro-apoptotic activity against various cancer cell lines.

In this series, the core structure derived from 3-chloro-4-methylbenzenesulfonic acid is maintained, while modifications are introduced at the periphery of the molecule, specifically on the 3-arylpropylidene fragment. The results of these studies revealed a strong dependence of cytotoxic activity on the nature and position of substituents on this aryl ring. mdpi.com

A key finding was that the presence of a hydroxyl (-OH) group on the benzene (B151609) ring of the 3-arylpropylidene fragment was critical for the compound's antiproliferative effects. Derivatives lacking this hydroxyl group were found to be inactive. This highlights a distinct structure-property relationship where the hydroxyl group is likely involved in crucial interactions with the biological target, possibly through hydrogen bonding, which are essential for inducing apoptosis in cancer cells. mdpi.com

The position of the hydroxyl group also modulated the activity. For instance, compounds with a hydroxyl group at the para-position of the aryl ring exhibited significant cytotoxicity. The most potent compounds in the series displayed mean IC₅₀ values of 12.8 µM and 12.7 µM against three cancer cell lines (MCF-7, HeLa, and HCT-116). mdpi.com One of the most active compounds demonstrated an 11-fold greater efficacy in inhibiting the growth of HCT-116 colon cancer cells compared to non-malignant HaCaT cells, suggesting a degree of selectivity. mdpi.com

The data below summarizes the structure-activity relationship for a selection of these derivatives, illustrating the impact of the substituent on the 3-arylpropylidene fragment on their anticancer activity.

| Compound | R² Substituent on Aryl Ring | Mean IC₅₀ (µM) on MCF-7, HeLa, HCT-116 cells |

| 20 | 4-OH | 12.8 |

| 24 | 4-OH | 12.7 |

| 30 | 4-OH | 8.0 (against HCT-116) |

| 31 | 4-OCH₃ | Inactive |

| Analogues without -OH | H, Cl, OCH₃, etc. | Inactive |

This table is generated based on findings reported in the study of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives. mdpi.com

Structure-Reactivity Considerations

The reactivity of derivatives of benzenesulfonic acid, 3-chloro-4-methyl- is primarily centered around the sulfonyl group, most commonly in the form of a sulfonyl chloride (3-chloro-4-methylbenzenesulfonyl chloride). This functional group is a versatile intermediate for the synthesis of a wide array of derivatives, including sulfonamides and sulfonate esters.

The reactivity of the sulfonyl chloride is governed by the electronic environment of the benzene ring and the steric hindrance around the sulfur atom. The 3-chloro and 4-methyl substituents on the benzene ring have opposing electronic effects. The methyl group is a weak electron-donating group, which would slightly decrease the electrophilicity of the sulfur atom. Conversely, the chlorine atom is an electron-withdrawing group, which enhances the electrophilicity of the sulfur, making it more susceptible to nucleophilic attack. The net effect of these substituents influences the rate of reaction with various nucleophiles.

Further derivatization of the aromatic ring would predictably alter this reactivity. The introduction of strong electron-withdrawing groups (e.g., a nitro group) would be expected to increase the reactivity of the sulfonyl chloride towards nucleophiles. Conversely, the addition of more electron-donating groups would likely decrease its reactivity.

The general reaction for the formation of sulfonamides from 3-chloro-4-methylbenzenesulfonyl chloride and an amine is illustrative of this reactivity. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The nature of the amine (primary, secondary, aromatic, aliphatic) and the substituents on the benzenesulfonyl chloride ring will dictate the reaction kinetics. For instance, more nucleophilic amines will react faster.

Studies on the aminolysis of 3-chlorosulfonylbenzoyl chloride, a related compound, have shown that the reactivity is dependent on the basicity of the amine. This principle can be extended to the derivatives of 3-chloro-4-methylbenzenesulfonyl chloride.

The table below illustrates the expected qualitative impact of additional substituents on the reactivity of the 3-chloro-4-methylbenzenesulfonyl moiety.

| Additional Substituent on the Benzene Ring | Electronic Effect | Expected Impact on Electrophilicity of Sulfur | Predicted Effect on Reaction Rate with Nucleophiles |

| Nitro (-NO₂) | Strong Electron-Withdrawing | Increase | Increase |

| Cyano (-CN) | Strong Electron-Withdrawing | Increase | Increase |

| Methoxy (-OCH₃) | Strong Electron-Donating | Decrease | Decrease |

| Amino (-NH₂) | Strong Electron-Donating | Decrease | Decrease |

This table represents predicted trends based on established principles of physical organic chemistry.

Structure-Property Relationships: Physicochemical Characteristics

Beyond biological activity and chemical reactivity, the structural features of these derivatives also dictate their physicochemical properties, such as solubility, lipophilicity (logP), and melting point. These properties are crucial for the practical application of the compounds, influencing everything from their formulation as pharmaceuticals to their utility in materials science.

For instance, in the context of drug design, the lipophilicity of a molecule is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. By systematically modifying the structure of a derivative of benzenesulfonic acid, 3-chloro-4-methyl-, it is possible to fine-tune its logP value to optimize its pharmacokinetic behavior. The introduction of polar functional groups, such as hydroxyl or carboxyl groups, will generally decrease lipophilicity and increase water solubility. Conversely, the addition of nonpolar moieties, such as alkyl or aryl groups, will increase lipophilicity.

The crystal packing and intermolecular interactions of these derivatives are also highly dependent on their structure. A study on the salts of 3-chloro-4-hydroxyphenylacetic acid, a structurally related compound, demonstrated how different amine counterions influence the crystal structure and thermal stability through various hydrogen bonding and other non-covalent interactions. Similar principles would apply to the crystalline derivatives of benzenesulfonic acid, 3-chloro-4-methyl-, where the presence of the sulfonamide group provides strong hydrogen bond donor and acceptor sites, influencing the solid-state properties of the material.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the separation and quantification of Benzenesulfonic acid, 3-chloro-4-methyl-. The selection of the appropriate chromatographic technique is dictated by the analytical requirements, such as resolution, speed, and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile compounds like benzenesulfonic acids. The development of a successful HPLC method for 3-chloro-4-methylbenzenesulfonic acid involves the careful optimization of several parameters to achieve adequate separation from potential isomers and process-related impurities.

Reverse-phase (RP) HPLC is a common approach for this compound. sielc.com Method development typically focuses on:

Stationary Phase: C18 columns are frequently employed due to their hydrophobicity, which provides good retention for the aromatic ring of the analyte. Other options include specialized columns like Newcrom R1, which is a reverse-phase column with low silanol (B1196071) activity, designed to improve peak shape for acidic compounds. sielc.com

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.com The pH of the aqueous phase is a critical parameter; an acidic modifier like phosphoric acid or formic acid is often added to suppress the ionization of the sulfonic acid group, leading to better retention and peak symmetry on reverse-phase columns. sielc.com

Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set to capture the absorbance of the benzene (B151609) ring, often around 220 nm.

A typical starting point for a gradient RP-HPLC method is outlined in the table below. The gradient allows for the elution of compounds with a wide range of polarities.

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic retention for the aromatic compound. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid suppresses ionization for better peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the analyte. |

| Gradient | Start with a low percentage of B, increasing over time. | Ensures separation of early-eluting polar and late-eluting non-polar impurities. |

| Flow Rate | 1.0 mL/min | Typical flow for a standard 4.6 mm ID column. |

| Detector | UV at 220 nm | Detects the aromatic ring of the analyte and related substances. |

| Column Temp. | 25-30 °C | Ensures reproducible retention times. |

This table represents a generalized starting method for HPLC analysis of Benzenesulfonic acid, 3-chloro-4-methyl-.

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns packed with sub-2 µm particles, offers significant advantages over traditional HPLC for the analysis of benzenesulfonic acid derivatives. The primary benefits are a dramatic reduction in analysis time and improved resolution and sensitivity.

For Benzenesulfonic acid, 3-chloro-4-methyl-, converting an HPLC method to a UPLC method can decrease run times from over 20 minutes to as little as 5 minutes without compromising separation quality. This high-throughput capability is invaluable in quality control environments. The principles of method development are similar to HPLC, but flow rates are adjusted for the smaller column dimensions, and the system must be capable of handling the higher backpressures generated. UPLC systems, when coupled with mass spectrometry (UPLC-MS), provide a powerful tool for the rapid analysis and identification of impurities.

Benzenesulfonic acid, 3-chloro-4-methyl- itself is an achiral molecule and therefore does not exist as enantiomers. However, chiral chromatography becomes a critical analytical technique when dealing with its derivatives that may possess chiral centers or axial chirality. For instance, novel axially chiral sulfonic acids derived from naphthalene (B1677914) sulfonic acids have been successfully resolved into their stable atropisomers using optical resolution via diastereomeric salt formation, with the enantiomeric excess determined by chiral Supercritical Fluid Chromatography (SFC). acs.org

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for the enantiomeric separation of a wide range of compounds and are often the first choice for method development in both HPLC and SFC. nih.gov Should a synthetic pathway lead to a chiral derivative of 3-chloro-4-methylbenzenesulfonic acid, these types of CSPs would be the primary candidates for developing a separation method to isolate and quantify the individual enantiomers.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation of Benzenesulfonic acid, 3-chloro-4-methyl-, providing information on its molecular weight and fragmentation patterns, which act as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which can be used to confirm the elemental composition of the molecule. For Benzenesulfonic acid, 3-chloro-4-methyl- (C7H7ClO3S), the theoretical exact masses of its protonated and deprotonated forms can be calculated.

An HRMS instrument can measure the m/z to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula. This capability is crucial for distinguishing the target compound from isomers or other molecules that may have the same nominal mass.

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]+ (Protonated Molecule) | [C7H8ClO3S]+ | 207.00392 |

| [M-H]- (Deprotonated Molecule) | [C7H6ClO3S]- | 204.97297 |

| [M+Na]+ (Sodium Adduct) | [C7H7ClNaO3S]+ | 228.97291 |

This table presents the calculated theoretical exact masses for different ionic species of Benzenesulfonic acid, 3-chloro-4-methyl-.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected precursor ion, providing detailed structural information. nih.gov In an MS/MS experiment, the parent ion of 3-chloro-4-methylbenzenesulfonic acid is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. unt.edu

The fragmentation pattern of substituted benzenesulfonic acids often involves characteristic neutral losses. For deprotonated benzenesulfonamides, a common fragmentation pathway is the neutral loss of a sulfur dioxide (SO2) molecule. nist.gov A similar pathway can be anticipated for 3-chloro-4-methylbenzenesulfonic acid. Analysis in negative ion mode is often preferred for acidic compounds.

The expected fragmentation pathways for the deprotonated molecule [M-H]⁻ (m/z 204.97) would likely include:

Loss of SO2: A rearrangement reaction leading to the loss of a neutral SO2 molecule (63.96 Da).

Loss of SO3: Cleavage of the C-S bond resulting in the loss of a neutral sulfur trioxide molecule (79.96 Da).

The resulting fragment ions provide structural confirmation. For example, the loss of SO3 would yield a 3-chloro-4-methylphenoxide anion, confirming the substitution pattern on the aromatic ring.

| Precursor Ion (m/z) | Proposed Neutral Loss | Mass Loss (Da) | Proposed Product Ion Structure |

| 204.97 | SO₃ | 79.96 | 3-chloro-4-methylphenoxide anion |

| 204.97 | HSO₃⁻ | 80.96 | 3-chloro-4-methylphenyl radical (less likely in ESI) |

| 204.97 | SO₂ | 63.96 | Anion of 3-chloro-4-methylphenol (B1346567) (after rearrangement) |

This table outlines potential fragmentation pathways for deprotonated Benzenesulfonic acid, 3-chloro-4-methyl- in an MS/MS experiment.

By combining advanced chromatographic separation with high-resolution and tandem mass spectrometry, a comprehensive analytical profile of Benzenesulfonic acid, 3-chloro-4-methyl- can be established, ensuring its identity, purity, and quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined, providing a detailed structural map of "Benzenesulfonic acid, 3-chloro-4-methyl-".

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of "Benzenesulfonic acid, 3-chloro-4-methyl-" is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the chloro, methyl, and sulfonic acid substituents on the benzene ring. The anticipated chemical shifts are outlined in Table 1. The aromatic region will likely show complex splitting patterns due to spin-spin coupling between adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzenesulfonic acid, 3-chloro-4-methyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.8 - 8.0 | d |

| H-5 | 7.4 - 7.6 | d |

| H-6 | 7.6 - 7.8 | dd |

| -CH₃ | 2.3 - 2.5 | s |

| -SO₃H | 10.0 - 12.0 | s (broad) |

Note: Predicted values are based on the analysis of substituent effects on the benzene ring. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "Benzenesulfonic acid, 3-chloro-4-methyl-" will produce a distinct signal. The predicted chemical shifts are detailed in Table 2. The positions of the signals are indicative of the electronic environment of each carbon atom, with carbons attached to electronegative atoms or groups appearing at higher chemical shifts (downfield).

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzenesulfonic acid, 3-chloro-4-methyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 145 |

| C-2 | 128 - 132 |

| C-3 | 133 - 137 |

| C-4 | 138 - 142 |

| C-5 | 125 - 129 |

| C-6 | 127 - 131 |

| -CH₃ | 19 - 22 |

Note: Predicted values are based on incremental calculations and comparison with similar structures.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in confirming the relative positions of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This 2D technique correlates the chemical shifts of protons with the directly attached carbon atoms. An HSQC spectrum would allow for the unambiguous assignment of each protonated carbon atom in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between quaternary carbons (which have no attached protons) and nearby protons. For instance, correlations between the methyl protons and the C-3, C-4, and C-5 carbons would be expected, confirming the position of the methyl group.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

The FT-IR and FT-Raman spectra of "Benzenesulfonic acid, 3-chloro-4-methyl-" would be expected to show absorption bands characteristic of the sulfonic acid group, the substituted benzene ring, and the C-Cl bond. Key expected vibrational frequencies are listed in Table 3. For a similar compound, 3-chloro-4-methylbenzoic acid, FT-IR and FT-Raman spectra have been reported, which can serve as a basis for comparison. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for Benzenesulfonic acid, 3-chloro-4-methyl-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |

| O-H (in -SO₃H) | 3200 - 2500 (broad) | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (methyl) | 2980 - 2850 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| S=O (asymmetric) | 1250 - 1160 | Stretching |

| S=O (symmetric) | 1080 - 1010 | Stretching |

| S-O | 800 - 700 | Stretching |

| C-Cl | 800 - 600 | Stretching |

Note: These are general ranges for the indicated functional groups and can vary based on the specific molecular structure and physical state of the sample.

Coupling of Chromatographic and Spectroscopic Techniques

For the analysis of complex mixtures or for the stringent assessment of purity, the coupling of chromatographic separation techniques with spectroscopic detection is a powerful approach.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of "Benzenesulfonic acid, 3-chloro-4-methyl-", such as its methyl ester or sulfonyl chloride, GC-MS can be employed. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass information for each component, allowing for their identification. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the direct analysis of non-volatile and thermally labile compounds like "Benzenesulfonic acid, 3-chloro-4-methyl-". A reversed-phase high-performance liquid chromatography (HPLC) column could be used to separate the target compound from any impurities. The eluent from the HPLC is then introduced into a mass spectrometer, which provides the molecular weight of the compound and, with tandem MS (MS/MS), structural information through fragmentation analysis. This technique is highly sensitive and specific, making it ideal for purity assessment and trace impurity identification.

Computational and Theoretical Investigations of Benzenesulfonic Acid, 3 Chloro 4 Methyl and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for Benzenesulfonic acid, 3-chloro-4-methyl- would typically be performed using a functional such as B3LYP and a basis set like 6-311G(d,p) to obtain reliable geometries and electronic data. nih.gov

The electronic structure of a molecule dictates its fundamental chemical properties. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov

For Benzenesulfonic acid, 3-chloro-4-methyl-, the HOMO is expected to be localized primarily on the benzene (B151609) ring, which is rich in π-electrons. The electron-donating methyl group at the para position would further increase the energy of the HOMO. Conversely, the electron-withdrawing chloro and sulfonic acid groups would lower the energy of the LUMO. The LUMO is likely to be distributed over the sulfonic acid group and the carbon atoms of the benzene ring attached to the electron-withdrawing substituents.

Table 1: Predicted Frontier Molecular Orbital Properties of Benzenesulfonic Acid, 3-chloro-4-methyl- (Theoretical Data)

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 | A larger gap suggests high stability and low reactivity. nih.gov |

Note: These are hypothetical values based on typical DFT calculations for similar aromatic compounds and are for illustrative purposes.

The electronic landscape of Benzenesulfonic acid, 3-chloro-4-methyl-, as revealed by DFT calculations, allows for the prediction of its reactivity. Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the electrophilic and nucleophilic sites of a molecule. For Benzenesulfonic acid, 3-chloro-4-methyl-, the MEP would likely show a negative potential (red and yellow regions) around the oxygen atoms of the sulfonic acid group, indicating these as primary sites for electrophilic attack. Conversely, a positive potential (blue regions) would be expected around the hydrogen atom of the sulfonic acid group and on the benzene ring, particularly near the electron-withdrawing groups, highlighting these as potential sites for nucleophilic attack.

Table 2: Predicted Global Reactivity Descriptors for Benzenesulfonic Acid, 3-chloro-4-methyl- (Theoretical Data)

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 7.5 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.2 | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | 4.35 | The ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 3.15 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.16 | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.01 | A measure of the electrophilic power of a molecule. |

Note: These are hypothetical values calculated from the predicted HOMO/LUMO energies in Table 1 and are for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of Benzenesulfonic acid, 3-chloro-4-methyl- are crucial for its interactions with other molecules. Conformational analysis, often performed using quantum chemical methods, helps identify the most stable spatial arrangements (conformers) of the molecule. For this compound, the primary conformational flexibility arises from the rotation of the sulfonic acid group around the C-S bond and the hydroxyl group around the S-O bond. researchgate.net

Molecular Dynamics (MD) simulations can provide deeper insights into the dynamic behavior of the molecule in different environments, such as in aqueous solution. rsc.orgnih.gov By simulating the movements of atoms over time, MD can reveal how the molecule interacts with solvent molecules and how its conformation changes. This information is particularly valuable for understanding its behavior in biological or industrial systems.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov In the context of Benzenesulfonic acid, 3-chloro-4-methyl- and its analogs, QSRR models could be developed to predict various properties, such as their acidity (pKa) or their performance in specific chemical reactions. nih.govnih.gov

The development of a QSRR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed reactivity. thebrpi.orgchromatographyonline.com Such models can be used to predict the reactivity of new, unsynthesized derivatives, thereby accelerating the discovery of compounds with desired characteristics.

Prediction of Spectroscopic Properties and Validation against Experimental Data

Computational methods can predict various spectroscopic properties of Benzenesulfonic acid, 3-chloro-4-methyl-, which can then be compared with experimental data for validation. For instance, DFT calculations can be used to compute the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. nih.gov The calculated spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Similarly, theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. prensipjournals.com By comparing the predicted NMR spectra with experimental data, the accuracy of the computational model can be assessed, and a more detailed understanding of the molecular structure can be achieved.

Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for Benzenesulfonic Acid, 3-chloro-4-methyl-

| Spectroscopic Data | Predicted Value (DFT) | Hypothetical Experimental Value |

| IR Frequency (cm⁻¹) | ||

| O-H stretch (sulfonic acid) | 3450 | 3465 |

| C-H stretch (aromatic) | 3100 | 3110 |

| S=O stretch (asymmetric) | 1350 | 1355 |

| S=O stretch (symmetric) | 1180 | 1185 |

| ¹H NMR Chemical Shift (ppm) | ||

| H (sulfonic acid) | 11.5 | 11.4 |

| H (aromatic, position 2) | 7.8 | 7.7 |

| H (aromatic, position 5) | 7.4 | 7.3 |

| H (aromatic, position 6) | 7.6 | 7.5 |

| H (methyl group) | 2.4 | 2.3 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C (attached to S) | 140.2 | 140.0 |

| C (attached to Cl) | 134.5 | 134.3 |

| C (attached to CH₃) | 138.7 | 138.5 |

| C (methyl group) | 20.1 | 20.0 |

Note: The predicted and experimental values are hypothetical and for illustrative purposes to demonstrate the concept of validation.

Computational Design of Novel Derivatives and Reaction Pathways

The insights gained from computational investigations can be leveraged for the rational design of novel derivatives of Benzenesulfonic acid, 3-chloro-4-methyl- with tailored properties. nih.govrsc.orgresearchgate.net For example, by systematically modifying the substituents on the benzene ring in silico, it is possible to explore how these changes affect the electronic properties, reactivity, and other characteristics of the molecule. This computational screening can identify promising candidates for synthesis and experimental testing.

Furthermore, computational chemistry can be employed to investigate potential reaction pathways for the synthesis or transformation of this compound. rsc.org By calculating the energies of reactants, products, and transition states, it is possible to determine the most energetically favorable reaction mechanisms. This can guide the optimization of reaction conditions and the development of more efficient synthetic routes.

Industrial and Research Applications As a Chemical Intermediate

Role in the Synthesis of Advanced Dyes and Pigments

Benzenesulfonic acid, 3-chloro-4-methyl- and its derivatives are crucial in the manufacturing of certain azo dyes and pigments. The presence of the sulfonic acid group enhances the water solubility of the intermediates and the final products, which is often a desirable characteristic in dyeing processes.

Precursor in Azo Dye Production

A key application of Benzenesulfonic acid, 3-chloro-4-methyl- is as a precursor in the synthesis of specific azo pigments. While the compound itself is not the direct dye component, its aminated derivative, 2-Amino-5-chloro-4-methylbenzenesulfonic acid, serves as a primary aromatic amine for the production of commercially important pigments such as Pigment Red 52:1 and Pigment Red 53:1.

The general synthesis process involves the diazotization of 2-Amino-5-chloro-4-methylbenzenesulfonic acid. In this step, the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5°C). This reaction converts the amino group into a highly reactive diazonium salt.

The resulting diazonium salt is then coupled with a coupling component, such as 3-hydroxy-2-naphthoic acid, under alkaline conditions. This electrophilic substitution reaction forms the characteristic azo chromophore (-N=N-), which is responsible for the pigment's color. The final step often involves the conversion of the water-soluble dye into an insoluble pigment through a process called "laking," where it is precipitated with a metal salt, such as calcium or barium.

Table 1: Key Intermediates and Products in Azo Dye Synthesis

| Precursor/Intermediate | Role in Synthesis | Final Product(s) |

| Benzenesulfonic acid, 3-chloro-4-methyl- | Starting material for the synthesis of the diazo component | Pigment Red 52:1, Pigment Red 53:1 |